molecular formula C8H14F3N B1481982 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine CAS No. 2098068-06-3

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine

Cat. No. B1481982
M. Wt: 181.2 g/mol
InChI Key: ZOOJWRGRBXBKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is a chemical compound with diverse applications in scientific research. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Solvent-Free Copper-Catalysed Amination Reactions : A diphosphinidenecyclobutene ligand has been applied in solvent-free copper-catalysed amination reactions of aryl halides with amines, producing secondary or tertiary amines in good to excellent yields, showcasing the utility of cyclobutane derivatives in facilitating complex chemical transformations (Gajare et al., 2004).

  • Synthesis of Cyclobutane Derivatives : Studies on the intramolecular amination of cyclopropylmethyl cation and the synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines highlight the synthetic versatility of cyclobutyl-containing compounds as important precursors or intermediates in organic synthesis (Skvorcova et al., 2017); (Booth & Eastwood, 1995).

Medicinal Chemistry and Drug Design

  • Antimycobacterial Activity : Novel cyclobutyl derivatives have been synthesized and evaluated for their antimycobacterial activities, with some compounds showing high activity against multidrug-resistant Mycobacterium tuberculosis. This underscores the potential of cyclobutyl derivatives in developing new therapeutic agents (Sriram et al., 2007).

Material Science and Ligand Design

  • Ligand Design for Catalysis : The development and application of cyclobutane-containing ligands in catalysis, as well as their role in stabilizing unusual compounds through strain-induced stabilization, illustrate the importance of these structures in designing new catalysts and materials (Ragaini et al., 2006).

Chemical Synthesis and Functionalization

  • Synthesis of Functionalized Cyclobutenes : The stereoselective synthesis of trifluoromethylated cyclobutenes showcases the utility of cyclobutyl derivatives in accessing highly functionalized chemical entities, which could have applications in various chemical synthesis and drug design projects (Mosslemin et al., 2004).

Safety And Hazards

The safety data sheet for 4,4,4-Trifluorobutylamine advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-cyclobutyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOJWRGRBXBKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 6
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine

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